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Compound of Interest

Compound Name: Lentztrehalose A

Cat. No.: B10855563

An objective comparison of the safety and toxicological data for the novel trehalose analog,
Lentztrehalose A, and its parent compound, trehalose, to inform researchers, scientists, and
drug development professionals.

This guide provides a comprehensive analysis of the available safety data for Lentztrehalose
A and trehalose. The information is compiled from various studies to facilitate an evidence-
based evaluation for research and development purposes.

Executive Summary

Trehalose is a naturally occurring disaccharide with a well-established safety profile, reflected
by its Generally Recognized as Safe (GRAS) status in the United States.[1][2] It is widely used
in the food and pharmaceutical industries. Lentztrehalose A is a novel, enzyme-stable analog
of trehalose, meaning it is resistant to breakdown by the enzyme trehalase.[3][4] This stability
may offer advantages in therapeutic applications. This guide presents a comparative overview
of their safety profiles based on available in vitro and in vivo data.

Data Presentation: A Comparative Overview

The following table summarizes the key safety and toxicological parameters for
Lentztrehalose A and trehalose based on published data.
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Safety Parameter

Lentztrehalose A

Trehalose

In Vitro Cytotoxicity

No toxicity observed against
36 microbial strains (up to 128
pg/mL) and 53 human/mouse

cancer cell lines (up to 200
Hg/mL).[5]

Generally considered to have
low potential for cytotoxicity.
Only the highest
concentrations (200 mM)
showed a significant increase
in cell death in SH-SY5Y cells.

Acute Oral Toxicity

No toxicity observed in ICR
mice up to 500 mg/kg (p.o. and

V).

LD50 > 5 g/kg in rats and
mice. A single oral dose of 16
g/kg in rats showed mild,

transient effects.

Sub-chronic Toxicity

Data not available.

No treatment-related adverse
effects were observed in a 13-
week study in mice with dietary

concentrations up to 5%.

Genotoxicity

Data not available.

No genotoxic potential was

observed in multiple assays.

Regulatory Status

Not established.

Generally Recognized as Safe
(GRAS) by the U.S. FDA.
Approved for use in food in
Europe, Canada, and other

countries.

Primary Mechanism of Action

Induction of autophagy.

Induction of autophagy.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of safety

studies. Below are representative protocols for key toxicological assessments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

© 2025 BenchChem. All rights reserved.

2/7

Tech Support


https://pubmed.ncbi.nlm.nih.gov/29663416/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e Cell Seeding: Plate cells in a 96-well plate at a density of 5x103 to 1x104 cells per well and
incubate for 24 hours to allow for cell attachment.

o Compound Treatment: Treat the cells with various concentrations of Lentztrehalose A or
trehalose and incubate for a specified period (e.g., 24, 48, or 72 hours).

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will
convert the yellow MTT into a purple formazan product.

e Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve
the formazan crystals.

o Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength
(typically between 500 and 600 nm) using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The
IC50 value, the concentration at which 50% of cell viability is inhibited, can then be
determined.

Acute Oral Toxicity Study (Following OECD Guideline
423)

This study provides information on the potential hazards of a substance after a single oral
dose.

e Animal Selection: Use a single sex of rodents (typically female rats or mice) that are young
and healthy.

» Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour
light/dark cycle and provide access to food and water ad libitum. Allow for an acclimatization
period of at least 5 days before the study.

» Dosing: Administer a single oral dose of the test substance (Lentztrehalose A or trehalose)
using oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or
2000 mg/kg body weight.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b10855563?utm_src=pdf-body
https://www.benchchem.com/product/b10855563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body
weight for at least 14 days. Detailed observations are made shortly after dosing and at least
once daily thereafter.

» Necropsy: At the end of the observation period, perform a gross necropsy on all surviving
animals.

o Data Analysis: The results are used to classify the substance based on its acute oral toxicity.

Mechanism of Action and Signaling Pathways

Both Lentztrehalose A and trehalose are known to induce autophagy, a cellular process for
degrading and recycling cellular components. This mechanism is of significant interest for its
therapeutic potential in various diseases.

Trehalose-Induced Autophagy Signaling Pathway

Trehalose is understood to induce autophagy primarily through an mTOR-independent pathway
involving the activation of the transcription factor TFEB (Transcription Factor EB).
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Caption: Trehalose-induced autophagy pathway.
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Lentztrehalose A Experimental Workflow for Stability
and Bioavailability

Lentztrehalose A is designed to be resistant to the enzyme trehalase, which rapidly breaks
down trehalose in the body. This enhanced stability is a key feature for its potential therapeutic

use.
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Caption: Comparative metabolic fate of oral Trehalose vs. Lentztrehalose A.

Conclusion
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Based on the currently available data, both trehalose and Lentztrehalose A exhibit a favorable
preliminary safety profile. Trehalose's safety is well-established through extensive use and
regulatory approval. Lentztrehalose A, as a novel analog, shows promise with no apparent
toxicity in initial in vitro and in vivo studies. Its resistance to enzymatic degradation suggests it
may have a different pharmacokinetic profile than trehalose, which could be advantageous for
therapeutic applications requiring sustained systemic exposure.

However, it is important to note that the safety database for Lentztrehalose A is not as
comprehensive as that for trehalose. Further studies, including sub-chronic toxicity and
genotoxicity assessments, are needed to fully characterize its safety profile for potential drug
development. Researchers should consider the specific application and required dosage when
evaluating the suitability of either compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Novel autophagy inducers lentztrehaloses A, B and C - PubMed
[pubmed.ncbi.nim.nih.gov]

o 2. researchgate.net [researchgate.net]
» 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
o 4. researchgate.net [researchgate.net]

» 5. Autophagy induction by trehalose: Molecular mechanisms and therapeutic impacts -
PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Comparative Safety Profiles of Lentztrehalose A and
Trehalose: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855563#comparative-study-of-the-safety-profiles-
of-lentztrehalose-a-and-trehalose]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b10855563?utm_src=pdf-body
https://www.benchchem.com/product/b10855563?utm_src=pdf-body
https://www.benchchem.com/product/b10855563?utm_src=pdf-body
https://www.benchchem.com/product/b10855563?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/25757606/
https://pubmed.ncbi.nlm.nih.gov/25757606/
https://www.researchgate.net/publication/313684822_Acute_toxicity_twenty-eight_days_repeated_dose_toxicity_and_genotoxicity_of_vanadyl_trehalose_in_kunming_mice
https://www.cellsignal.com/pathways/autophagy-signaling-pathway
https://www.researchgate.net/publication/13683885_Acute_Oral_Toxicity
https://pubmed.ncbi.nlm.nih.gov/29663416/
https://pubmed.ncbi.nlm.nih.gov/29663416/
https://www.benchchem.com/product/b10855563#comparative-study-of-the-safety-profiles-of-lentztrehalose-a-and-trehalose
https://www.benchchem.com/product/b10855563#comparative-study-of-the-safety-profiles-of-lentztrehalose-a-and-trehalose
https://www.benchchem.com/product/b10855563#comparative-study-of-the-safety-profiles-of-lentztrehalose-a-and-trehalose
https://www.benchchem.com/product/b10855563#comparative-study-of-the-safety-profiles-of-lentztrehalose-a-and-trehalose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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